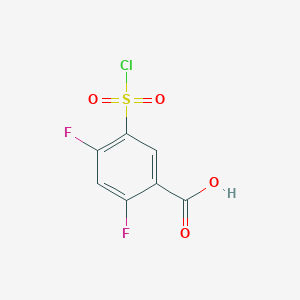

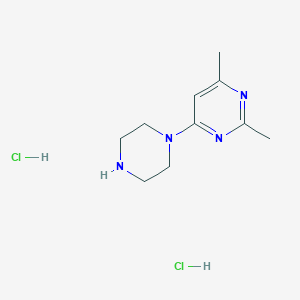

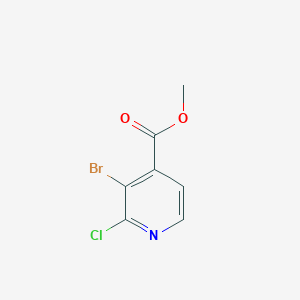

![molecular formula C17H26N2O3 B2427653 tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate CAS No. 1387534-23-7](/img/structure/B2427653.png)

tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a type of carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, biocides, and pharmaceuticals .

Synthesis Analysis

Carbamates can be synthesized through various methods. One common method is the reaction of an amine with a chloroformate or an isocyanate . Another method involves the reaction of amines with carbon dioxide and halides .Molecular Structure Analysis

The molecular structure of carbamates typically consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an amine or amide group . The exact structure of “tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate” could not be found.Chemical Reactions Analysis

Carbamates participate in a variety of chemical reactions. They can be activated by certain groups for the addition of nucleophiles and can be cleaved by acid treatment .Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific structure. They can range from volatile liquids to crystalline solids.Wissenschaftliche Forschungsanwendungen

Metabolism and Oxidation Studies

- The metabolism of related carbamate compounds like m-tert.-butylphenyl N-methylcarbamate has been studied in both insects and mice. Such research reveals the hydroxylation of tert.-butyl and N-methyl groups, leading to various phenolic metabolites (Douch & Smith, 1971).

Synthesis and Chemical Reactions

- The synthesis of tert-butyl derivatives has been a focus, for instance, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, which is an important intermediate in the synthesis of biologically active compounds (Zhao et al., 2017).

- Similarly, studies on α-Aminated methyllithium by DTBB-catalysed lithiation of a N-(chloromethyl) carbamate have been conducted to explore the synthesis of functionalised carbamates (Ortiz, Guijarro & Yus, 1999).

Deprotection and Environmental Aspects

- Research into the use of aqueous phosphoric acid for deprotection of tert-butyl carbamates, esters, and ethers shows its effectiveness and selectivity in preserving the stereochemical integrity of the substrates (Li et al., 2006).

Crystal Structure and Molecular Interactions

- Studies on isomorphous crystal structures of related carbamate derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been conducted to understand the interplay of hydrogen and halogen bonds (Baillargeon et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-butylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-5-6-7-13-8-10-14(11-9-13)19-15(20)12-18-16(21)22-17(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYQZOCFBBXQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

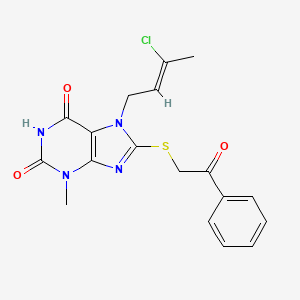

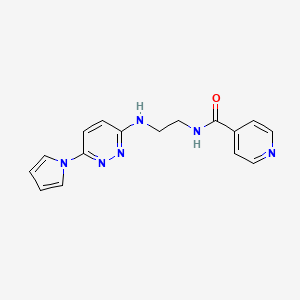

![4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2427571.png)

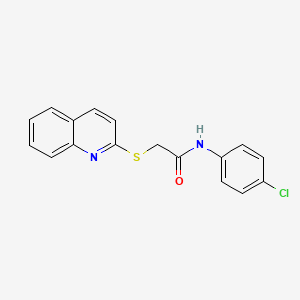

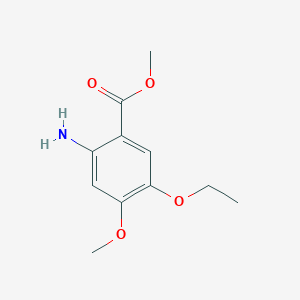

![1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2427572.png)

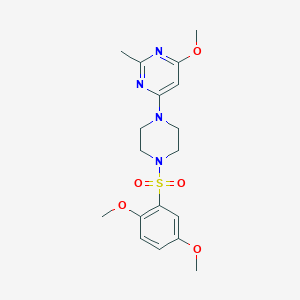

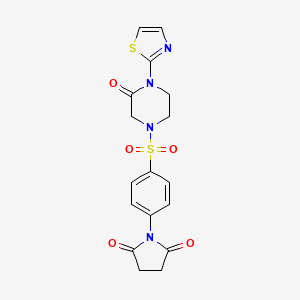

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2427576.png)

![N-phenyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2427577.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide](/img/structure/B2427578.png)